![molecular formula C20H30OSi B13693578 Triisopropyl[(6-methyl-1-naphthyl)oxy]silane](/img/structure/B13693578.png)
Triisopropyl[(6-methyl-1-naphthyl)oxy]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD32691220, also known as Triisopropyl[(6-methyl-1-naphthyl)oxy]silane, is a chemical compound with the molecular formula C20H30OSi and a molecular weight of 314.54 g/mol . This compound is characterized by its unique structure, which includes a naphthyl group bonded to a silicon atom through an oxygen bridge. It is commonly used in various chemical reactions and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triisopropyl[(6-methyl-1-naphthyl)oxy]silane typically involves the reaction of 6-methyl-1-naphthol with triisopropylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
[ \text{6-methyl-1-naphthol} + \text{triisopropylchlorosilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Triisopropyl[(6-methyl-1-naphthyl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds.
科学的研究の応用
Triisopropyl[(6-methyl-1-naphthyl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Triisopropyl[(6-methyl-1-naphthyl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond in the compound is highly reactive, allowing it to participate in a range of chemical reactions. The molecular pathways involved include the formation of silanol intermediates and subsequent reactions with other molecules.
類似化合物との比較
Similar Compounds
- Triisopropylsilanol
- Triisopropylchlorosilane
- 6-methyl-1-naphthol
Uniqueness
Triisopropyl[(6-methyl-1-naphthyl)oxy]silane is unique due to the presence of the naphthyl group, which imparts specific chemical properties and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of stability and versatility in chemical synthesis.
特性
分子式 |
C20H30OSi |
|---|---|
分子量 |
314.5 g/mol |
IUPAC名 |
(6-methylnaphthalen-1-yl)oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C20H30OSi/c1-14(2)22(15(3)4,16(5)6)21-20-10-8-9-18-13-17(7)11-12-19(18)20/h8-16H,1-7H3 |
InChIキー |
JQPIUIMGJAJNMK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=CC=C2)O[Si](C(C)C)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


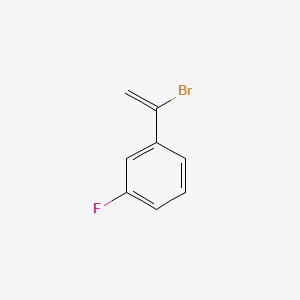

![4-[(6-Bromopyridin-3-yl)sulfonyl]morpholine](/img/structure/B13693526.png)
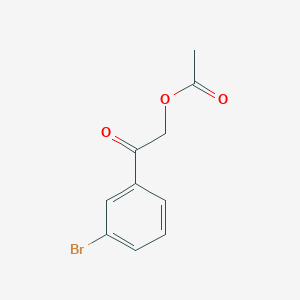
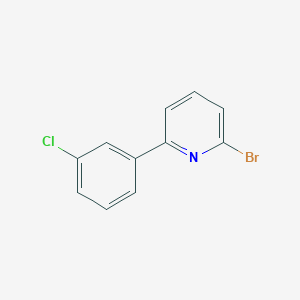

![7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13693548.png)
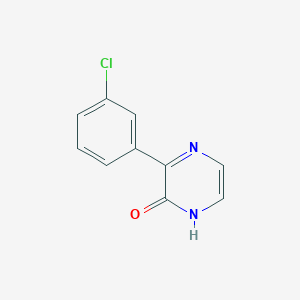
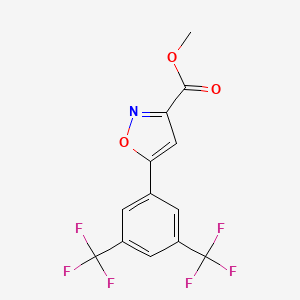
![Ethyl 3-[(2-Isopropyl-4-methyl-3-pyridyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13693560.png)
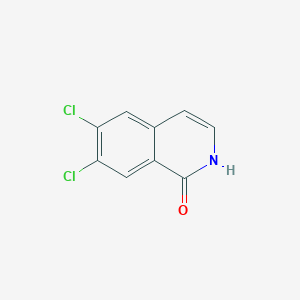


![6-(Cbz-amino)-1-oxaspiro[2.5]octane](/img/structure/B13693593.png)
